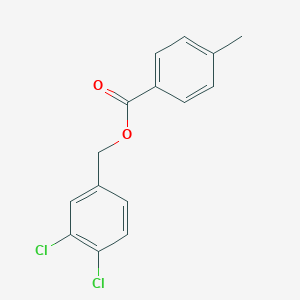

3,4-Dichlorobenzyl 4-methylbenzoate

Description

3,4-Dichlorobenzyl 4-methylbenzoate is an ester derivative combining a 3,4-dichlorobenzyl moiety with 4-methylbenzoic acid. The 3,4-dichlorobenzyl group is known to enhance lipophilicity, influencing solubility, stability, and biological interactions .

Properties

Molecular Formula |

C15H12Cl2O2 |

|---|---|

Molecular Weight |

295.2 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)methyl 4-methylbenzoate |

InChI |

InChI=1S/C15H12Cl2O2/c1-10-2-5-12(6-3-10)15(18)19-9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3 |

InChI Key |

XVLXXYIAKAMRPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

3,4-Dichlorobenzyl Picolinate

- Structure : Combines 3,4-dichlorobenzyl alcohol with picolinic acid.

- Synthesis : Prepared via EDCI/DMAP-mediated coupling (82% yield, room temperature) .

- Applications : Used as a precursor in medicinal chemistry due to its aromatic heterocycle, which may enhance metal-binding properties in catalysis or drug design .

Alkyldimethyl 3,4-Dichlorobenzyl Quats

- Structure : Quaternary ammonium salts with a 3,4-dichlorobenzyl group.

- Applications : Widely employed in pesticides and disinfectants. The EPA permits surrogate testing for this group due to structural homogeneity .

- Regulatory Status : Requires subchronic and chronic toxicity studies for regulatory approval .

1-(3,4-Dichlorobenzyl)-1H-1,2,4-Triazole-3-Thiol

- Structure : Triazolethione derivative synthesized from 3,4-dichlorobenzyl chloride.

- Synthesis : Achieved via thiosemicarbazide reaction (82% yield) .

5-(3,4-Dichlorobenzyl)-1,3,4-Oxadiazole-2-Thiol

- Structure : Oxadiazole heterocycle with a 3,4-dichlorobenzyl substituent.

- Applications : Marketed as a fine chemical for pharmacological research (e.g., PI-21014 in ).

Physicochemical Properties

The 3,4-dichlorobenzyl group imparts distinct properties:

- Lipophilicity: Higher logP values compared to non-chlorinated analogs, improving membrane permeability but reducing aqueous solubility .

- Stability : Chlorine atoms enhance resistance to metabolic degradation, extending half-life in biological systems .

Table 1: Comparative Data for Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.